molecular formula C11H15N3 B1270929 1-Isobutyl-1H-benzimidazol-2-amine CAS No. 519167-93-2

1-Isobutyl-1H-benzimidazol-2-amine

Cat. No. B1270929
CAS RN: 519167-93-2
M. Wt: 189.26 g/mol
InChI Key: JQDRVJGZDDZXKH-UHFFFAOYSA-N
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Description

“1-Isobutyl-1H-benzimidazol-2-amine” is a compound with the molecular formula C11H15N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “1-Isobutyl-1H-benzimidazol-2-amine” consists of a benzene ring fused to an imidazole ring . The compound has a molecular weight of 189.26 .


Physical And Chemical Properties Analysis

“1-Isobutyl-1H-benzimidazol-2-amine” is a solid compound . It has a molecular weight of 189.26 and a molecular formula of C11H15N3 .

Scientific Research Applications

Pharmacology: Enzyme Inhibition

Benzimidazole derivatives, including 1-Isobutyl-1H-benzimidazol-2-amine, are known for their role as potent enzyme inhibitors. They have been extensively explored for therapeutic uses in various diseases due to their ability to inhibit enzymes involved in disease pathways . These compounds are particularly significant in the development of new medications for conditions such as diabetes, cancer, and infectious diseases .

Medicinal Chemistry: Drug Design

In medicinal chemistry, 1-Isobutyl-1H-benzimidazol-2-amine serves as a crucial building block for the synthesis of compounds with enhanced biological activity. Its structure is conducive to forming stable, bioavailable, and biologically active molecules, making it a valuable component in the design of new drugs .

Biological Studies: Antimicrobial Activity

The benzimidazole core is associated with a wide range of biological activities, including antimicrobial properties. Derivatives of 1-Isobutyl-1H-benzimidazol-2-amine have shown promise in combating various microbial strains, offering potential applications in the development of new antimicrobial agents .

Clinical Research: Therapeutic Agents

In clinical research, 1-Isobutyl-1H-benzimidazol-2-amine derivatives are being investigated for their therapeutic potential. These compounds have shown efficacy in preclinical studies for various diseases, and some are progressing towards clinical trials .

Corrosion Inhibition: Industrial Applications

Beyond medical applications, benzimidazole derivatives are also recognized as effective corrosion inhibitors. They are used to protect metals and alloys in aggressive industrial environments, thereby extending the lifespan of machinery and reducing maintenance costs .

Therapeutic Uses: Broad-Spectrum Pharmacological Properties

Benzimidazole compounds, including 1-Isobutyl-1H-benzimidazol-2-amine, possess broad-spectrum pharmacological properties. They are explored for their potential in treating a wide array of conditions, ranging from common bacterial infections to more complex diseases like cancer .

Mechanism of Action

Target of Action

1-Isobutyl-1H-benzimidazol-2-amine is a heterocyclic compound . . Benzimidazole derivatives, in general, have been found to possess broad-spectrum pharmacological properties . They have been associated with a wide range of biological activities .

Mode of Action

Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses . The interaction of these compounds with their targets can result in various changes, depending on the specific derivative and target involved .

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Isobutyl-1H-benzimidazol-2-amine are not well-documented in the literature. These properties would have a significant impact on the bioavailability of the compound. In general, benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Such factors could potentially affect the compound’s pharmacokinetics and pharmacodynamics, thereby influencing its overall therapeutic effect .

Future Directions

Benzimidazole derivatives, including “1-Isobutyl-1H-benzimidazol-2-amine”, have significant potential in medicinal chemistry due to their wide range of pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and overcoming challenges such as drug resistance and costly synthetic methods .

properties

IUPAC Name

1-(2-methylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDRVJGZDDZXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364144
Record name 1-Isobutyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-benzimidazol-2-amine

CAS RN

519167-93-2
Record name 1-Isobutyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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